molecular formula C6H12ClNO2 B13035822 (2S)-3-Methylpyrrolidine-2-carboxylicacidhydrochloride

(2S)-3-Methylpyrrolidine-2-carboxylicacidhydrochloride

Cat. No.: B13035822
M. Wt: 165.62 g/mol
InChI Key: XISVQZLVQVYWHI-YKXIHYLHSA-N
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Description

(2S)-3-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as (S)-proline.

    Alkylation: The precursor undergoes alkylation to introduce the methyl group at the 3-position.

    Cyclization: The intermediate product is then cyclized to form the pyrrolidine ring.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Methylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S)-3-Methylpyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-3-Methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride: A similar compound with a methyl group at the 2-position.

    (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Another derivative with a hydroxyl group at the 4-position.

Uniqueness

(2S)-3-Methylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the position of the methyl group. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

(2S)-3-methylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-3-7-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4?,5-;/m0./s1

InChI Key

XISVQZLVQVYWHI-YKXIHYLHSA-N

Isomeric SMILES

CC1CCN[C@@H]1C(=O)O.Cl

Canonical SMILES

CC1CCNC1C(=O)O.Cl

Origin of Product

United States

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